molecular formula C15H12N6O2S3 B2853319 2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 869074-56-6

2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2853319
CAS RN: 869074-56-6
M. Wt: 404.48
InChI Key: YUZGAXKZASWEDR-UHFFFAOYSA-N
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Description

2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H12N6O2S3 and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

This compound is part of a broader class of heterocyclic compounds that have been synthesized and characterized through various analytical techniques. The synthesis involves the use of versatile precursors to create a range of heterocycles, including thiadiazoles, triazines, and others. These compounds are typically characterized by IR, MS, 1H NMR, 13C NMR, and other spectroscopic methods to confirm their structure. The structural uniqueness of these compounds, particularly their incorporation of thiadiazole moieties, makes them of interest in scientific research for their potential biological and chemical properties (Fadda et al., 2017).

Potential Biological Activities

Research has indicated that compounds incorporating thiadiazole and triazine structures may exhibit significant biological activities. For instance, they have been evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, showing promise as potential agents in agricultural pest management. Furthermore, these compounds have been assessed for cytotoxicity and anticancer activity, with some demonstrating considerable activity against various cancer cell lines, highlighting their potential as leads in the development of new anticancer therapies (Kovalenko et al., 2012).

Antimicrobial and Antifungal Applications

Novel thiadiazole amide derivatives, including compounds related to the specified chemical structure, have been synthesized and shown to possess inhibitory effects against a range of microbial and fungal pathogens. This suggests their potential use in developing new antimicrobial and antifungal agents, which could address the growing concern of drug resistance in various pathogens (Xia, 2015).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S3/c1-7-3-4-9-10(5-7)25-13(16-9)17-11(22)6-24-15-20-21-12(23)8(2)18-19-14(21)26-15/h3-5H,6H2,1-2H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZGAXKZASWEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN4C(=O)C(=NN=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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